molecular formula C8H13NO3 B14591408 Ethyl 3-cyano-3-hydroxy-2-methylbutanoate CAS No. 61491-71-2

Ethyl 3-cyano-3-hydroxy-2-methylbutanoate

Cat. No.: B14591408
CAS No.: 61491-71-2
M. Wt: 171.19 g/mol
InChI Key: ZZABIBPTERUUCP-UHFFFAOYSA-N
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Description

Ethyl 3-cyano-3-hydroxy-2-methylbutanoate is an organic compound with the molecular formula C8H13NO3 It is a derivative of butanoic acid and features both cyano and hydroxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-cyano-3-hydroxy-2-methylbutanoate can be synthesized through several methods. One common approach involves the reaction of ethyl acetoacetate with cyanoacetic acid in the presence of a base, such as sodium ethoxide. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product after purification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-cyano-3-hydroxy-2-methylbutanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The cyano group can participate in nucleophilic substitution reactions, forming different derivatives depending on the nucleophile used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Various nucleophiles such as amines or alcohols under basic or acidic conditions.

Major Products Formed

    Oxidation: Ethyl 3-oxo-2-methylbutanoate.

    Reduction: Ethyl 3-amino-3-hydroxy-2-methylbutanoate.

    Substitution: Derivatives such as ethyl 3-(alkylamino)-3-hydroxy-2-methylbutanoate.

Scientific Research Applications

Ethyl 3-cyano-3-hydroxy-2-methylbutanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of ethyl 3-cyano-3-hydroxy-2-methylbutanoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The cyano and hydroxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-hydroxy-3-methylbutanoate: Similar structure but lacks the cyano group.

    Ethyl 2-cyano-3-methylbutanoate: Similar but with the cyano group at a different position.

    Ethyl 3-amino-3-hydroxy-2-methylbutanoate: Similar but with an amino group instead of a cyano group.

Uniqueness

Ethyl 3-cyano-3-hydroxy-2-methylbutanoate is unique due to the presence of both cyano and hydroxy functional groups, which confer distinct reactivity and potential applications. The combination of these groups allows for diverse chemical transformations and interactions, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

61491-71-2

Molecular Formula

C8H13NO3

Molecular Weight

171.19 g/mol

IUPAC Name

ethyl 3-cyano-3-hydroxy-2-methylbutanoate

InChI

InChI=1S/C8H13NO3/c1-4-12-7(10)6(2)8(3,11)5-9/h6,11H,4H2,1-3H3

InChI Key

ZZABIBPTERUUCP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)C(C)(C#N)O

Origin of Product

United States

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